molecular formula C12H10ClF2N3O2S B2659102 6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide CAS No. 1808637-81-1

6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide

Cat. No.: B2659102
CAS No.: 1808637-81-1
M. Wt: 333.74
InChI Key: AEQFDXQOQHHQBR-UHFFFAOYSA-N
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Description

6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of chloro, difluoropyridinyl, and dimethylpyridine groups in its structure suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of a pyridine derivative, followed by sulfonation and subsequent coupling with a difluoropyridinyl group. The reaction conditions often require the use of catalysts, such as palladium, and solvents like methanol or dichloromethane. The temperature and pH must be carefully controlled to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential antimicrobial properties make it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its efficacy in treating various infections and diseases.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism by which 6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide is unique due to its specific combination of chloro, difluoropyridinyl, and dimethylpyridine groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .

Properties

IUPAC Name

6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF2N3O2S/c1-7-3-9(6-16-11(7)13)21(19,20)18(2)12-10(15)4-8(14)5-17-12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQFDXQOQHHQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)N(C)C2=C(C=C(C=N2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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